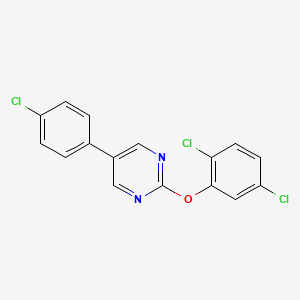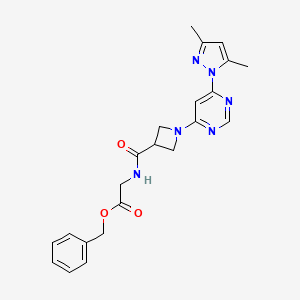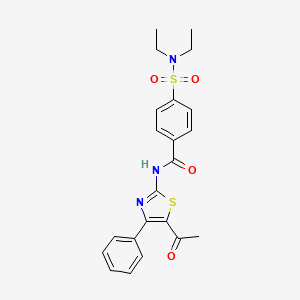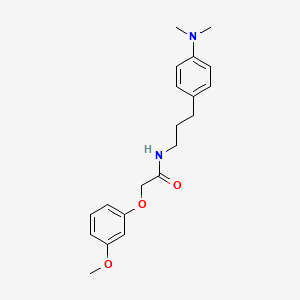
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(3-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(3-methoxyphenoxy)acetamide, also known as DPMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPMA is a derivative of the beta-blocker propranolol and has been shown to possess unique pharmacological properties. In
Scientific Research Applications
Crystal Structure and Analgesic Activity
- KR-25003, a potent analgesic capsaicinoid: The crystal structure of a related compound, KR-25003, was determined, revealing unique conformational features. This study contributes to understanding the structural basis of analgesic activities of such compounds (Park et al., 1995).
Anticancer, Anti-Inflammatory, and Analgesic Properties
- Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized Derivatives: Research showed that derivatives of 2-(substituted phenoxy) acetamide have potential as anticancer, anti-inflammatory, and analgesic agents. This indicates a promising avenue for therapeutic development using similar compounds (Rani et al., 2014).
Analytical Chemistry and Quality Control
- RP-HPLC Determination of Related Substances: A study focused on the high-performance liquid chromatography (HPLC) determination of N-{3-[3-(dimethylamino)-1-oxo-2-propenyl]-phenyl} acetamide and its interrelated substances, highlighting its importance in quality control of pharmaceutical compounds (Wei-hua, 2010).
Synthesis and Pharmacological Assessment
- Leuckart Synthesis and Pharmacological Assessment of Novel Acetamide Derivatives: Another study synthesized and evaluated novel acetamide derivatives for cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. This research underscores the versatility of acetamide derivatives in pharmacology (Rani et al., 2016).
Potential as Anthelminthic
- Amidantel, a potent anthelminthic from a new chemical class: A study on Amidantel, a compound with a similar structure, demonstrated its effectiveness against various parasitic worms, suggesting potential applications of related compounds in veterinary medicine (Wollweber et al., 1979).
Green Synthesis Applications
- Catalytic Hydrogenation for Green Synthesis: Research on the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, highlights the environmental applications and sustainability aspects of similar compounds (Zhang, 2008).
Mechanism of Action
Target of Action
The primary targets of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(3-methoxyphenoxy)acetamide are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways . Once the targets are identified, it will be possible to understand how the compound influences cellular processes and the downstream effects of these interactions.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular location.
properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-22(2)17-11-9-16(10-12-17)6-5-13-21-20(23)15-25-19-8-4-7-18(14-19)24-3/h4,7-12,14H,5-6,13,15H2,1-3H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQMIGZTZAIPBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)COC2=CC=CC(=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2369025.png)
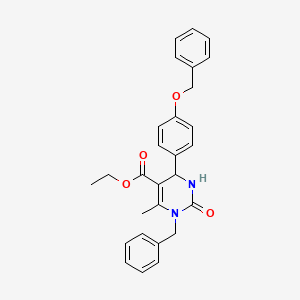

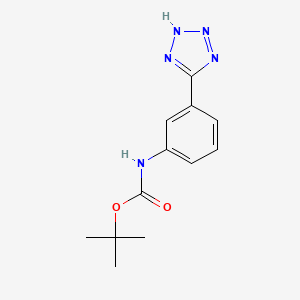
![1-[3-(3,5-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B2369032.png)

![1-(4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2369036.png)
